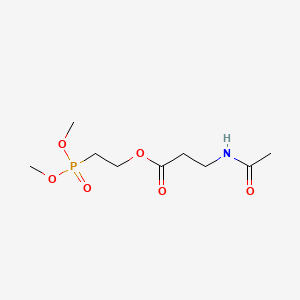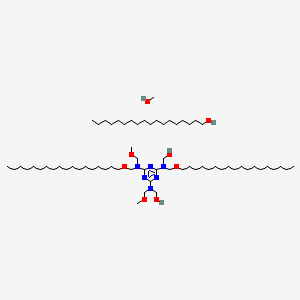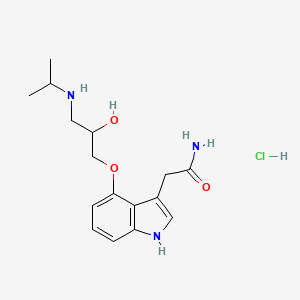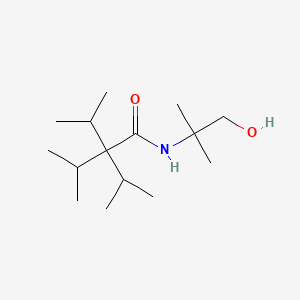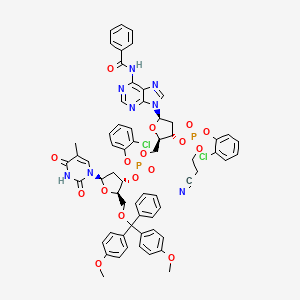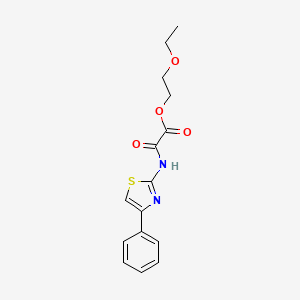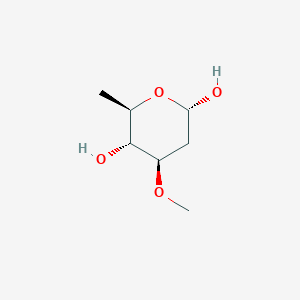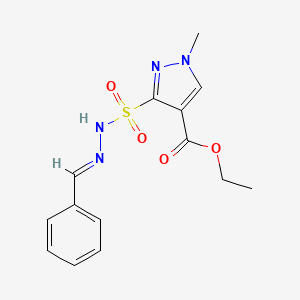
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a phenylmethylene hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with methyl hydrazine to form 1-methyl-3-methylpyrazolone. This intermediate is then reacted with phenylmethylene hydrazine and sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenylmethylene hydrazino moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpyrazole-4-carboxylate: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
Ethyl 1-methyl-3-(phenylhydrazino)-1H-pyrazole-4-carboxylate: Similar structure but without the sulfonyl group, leading to variations in reactivity and applications.
1-Methyl-3-((phenylmethylene)hydrazino)-1H-pyrazole-4-carboxylate: Similar but lacks the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the sulfonyl and phenylmethylene hydrazino groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
145865-74-3 |
|---|---|
Molecular Formula |
C14H16N4O4S |
Molecular Weight |
336.37 g/mol |
IUPAC Name |
ethyl 3-[[(E)-benzylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H16N4O4S/c1-3-22-14(19)12-10-18(2)16-13(12)23(20,21)17-15-9-11-7-5-4-6-8-11/h4-10,17H,3H2,1-2H3/b15-9+ |
InChI Key |
DVFZRUNWNRDADG-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




